Cas no 1154963-60-6 (5-methyl-2-[(trifluoromethyl)sulfanyl]aniline)
![5-methyl-2-[(trifluoromethyl)sulfanyl]aniline structure](https://ja.kuujia.com/scimg/cas/1154963-60-6x500.png)
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline 化学的及び物理的性質
名前と識別子
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- 5-Methyl-2-(trifluoromethylthio)aniline
- 5-METHYL-2-TRIFLUOROMETHTHIOANILINE
- Benzenamine, 5-methyl-2-[(trifluoromethyl)thio]-
- 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline
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- インチ: 1S/C8H8F3NS/c1-5-2-3-7(6(12)4-5)13-8(9,10)11/h2-4H,12H2,1H3
- InChIKey: ANAMAQFZAQXNRQ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(C)=CC=C1SC(F)(F)F
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010004340-1g |
5-Methyl-2-(trifluoromethylthio)aniline |
1154963-60-6 | 97% | 1g |
$1579.40 | 2023-09-04 | |
Alichem | A010004340-250mg |
5-Methyl-2-(trifluoromethylthio)aniline |
1154963-60-6 | 97% | 250mg |
$475.20 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1020-250mg |
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline |
1154963-60-6 | 95% | 250mg |
¥291.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1020-100.0mg |
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline |
1154963-60-6 | 95% | 100.0mg |
¥218.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1020-5g |
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline |
1154963-60-6 | 95% | 5g |
¥2184.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1020-250.0mg |
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline |
1154963-60-6 | 95% | 250.0mg |
¥291.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522527-10g |
5-Methyl-2-((trifluoromethyl)thio)aniline |
1154963-60-6 | 98% | 10g |
¥4719.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1020-10G |
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline |
1154963-60-6 | 95% | 10g |
¥ 3,630.00 | 2023-03-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1020-1G |
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline |
1154963-60-6 | 95% | 1g |
¥ 726.00 | 2023-03-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1020-5G |
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline |
1154963-60-6 | 95% | 5g |
¥ 2,184.00 | 2023-03-08 |
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
5-methyl-2-[(trifluoromethyl)sulfanyl]anilineに関する追加情報
Introduction to 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline (CAS No. 1154963-60-6)
5-methyl-2-[(trifluoromethyl)sulfanyl]aniline, identified by its CAS number 1154963-60-6, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This molecule, featuring a 5-methyl substituent and a trifluoromethyl sulfanyl group, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both methyl and trifluoromethyl groups imparts distinct electronic and steric effects, making this compound a valuable candidate for various chemical transformations and biological studies.
The trifluoromethyl group is particularly noteworthy in modern pharmaceuticals, as it is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This feature has been extensively explored in the design of small-molecule inhibitors and therapeutic agents. In contrast, the methyl group can influence the compound's solubility and reactivity, offering a balance between hydrophobicity and bioavailability. The combination of these functional groups in 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline makes it a versatile intermediate for synthesizing more complex molecules with tailored properties.
Recent advancements in medicinal chemistry have highlighted the importance of sulfanyl-containing compounds in developing novel therapeutics. The sulfanyl group in 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline can participate in various chemical reactions, including nucleophilic substitution and metal-catalyzed coupling reactions, which are pivotal for constructing intricate molecular frameworks. These reactions are often employed to introduce additional functional groups or to modify existing ones, thereby expanding the synthetic utility of the compound.
In the realm of biological activity, 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline has shown promise in several preliminary studies. Its structural motif is reminiscent of known bioactive scaffolds, suggesting potential interactions with biological targets such as enzymes and receptors. For instance, the trifluoromethyl sulfanyl group may mimic natural products or pharmacophores that exhibit therapeutic effects. While comprehensive biological evaluations are still underway, these preliminary findings underscore the compound's potential as a lead molecule or intermediate in drug discovery programs.
The synthesis of 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) on an appropriately substituted aniline derivative, followed by functional group manipulation to introduce the methyl and trifluoromethyl sulfanyl groups. Advanced catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, can also be employed to streamline the synthetic process and improve efficiency.
The role of computational chemistry in designing and optimizing molecules like 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of compounds before experimental synthesis, saving time and resources. These tools can provide insights into the compound's geometry, electronic properties, and potential interactions with biological targets. Additionally, computational methods can aid in identifying optimal reaction conditions and predicting side products, thereby enhancing synthetic planning.
The environmental impact of synthesizing such compounds is also a critical consideration. Green chemistry principles emphasize the development of sustainable synthetic routes that minimize waste and hazardous byproducts. In the case of 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline, exploring solvent-free reactions, catalytic systems that can be recycled, and energy-efficient processes are essential for reducing the ecological footprint of its production.
Future research directions for 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline may include exploring its derivatives for enhanced bioactivity or improved pharmacokinetic profiles. By modifying substituents or altering the core scaffold, scientists can generate libraries of compounds for high-throughput screening against various disease targets. The trifluoromethyl sulfanyl group provides a rich platform for such modifications due to its ability to participate in diverse chemical reactions while maintaining structural integrity.
In conclusion, 5-methyl-2-[(trifluoromethyl)sulfanyl]aniline (CAS No. 1154963-60-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with tailored properties. Ongoing studies continue to uncover its synthetic possibilities and biological relevance, positioning it as a key player in the development of next-generation therapeutics.
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